REACTION_CXSMILES
|
C([C@@H]1COC(=O)N1C(=O)[C@H]([CH2:19][S:20]([Cl:23])(=[O:22])=[O:21])C(C)C)C1C=CC=CC=1.[CH3:25][O:26][C:27]([C:29]1(SC(=O)C)[CH2:34][CH2:33][CH2:32][CH2:31][CH:30]1C)=[O:28]>>[CH3:25][O:26][C:27]([C:29]1([CH2:19][S:20]([Cl:23])(=[O:22])=[O:21])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]1)=[O:28]
|
Name
|
4-(R)-benzyl-3-(2-(R)-chlorosulfonylmethyl-3-methyl butyryl)oxazolidin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C([C@@H](C(C)C)CS(=O)(=O)Cl)=O
|
Name
|
1-acetylsulfanyl-methylcyclohexanecarboxylic acid methyl ester
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(C(CCCC1)C)SC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCCC1)CS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |